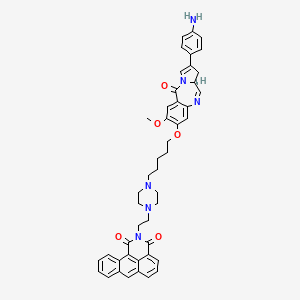
Anticancer agent 81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 81 is a novel compound that has shown promising results in the field of oncology. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with cancer cells in a way that minimizes damage to healthy cells, making it a potential candidate for more effective and less toxic cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 81 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are both cost-effective and environmentally friendly. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 81 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving this compound are carried out under specific conditions to ensure optimal results. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Anticancer agent 81 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the molecular pathways involved in cancer cell proliferation and apoptosis.
Medicine: Clinical trials are underway to evaluate the efficacy of this compound in treating various types of cancer, including breast, lung, and colon cancer.
Industry: The compound is also being explored for its potential use in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Anticancer agent 81 involves its interaction with specific molecular targets within cancer cells. It primarily targets enzymes and proteins involved in cell cycle regulation and apoptosis. By inhibiting these targets, this compound disrupts the proliferation of cancer cells and induces programmed cell death. The compound also modulates various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival and growth.
Comparison with Similar Compounds
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Uniqueness of Anticancer agent 81: What sets this compound apart from these compounds is its ability to selectively target cancer cells while sparing healthy cells. This selectivity reduces the risk of side effects and improves the overall safety profile of the compound. Additionally, its unique chemical structure allows for greater flexibility in modifying its properties to enhance its efficacy and reduce toxicity.
Properties
Molecular Formula |
C46H46N6O5 |
|---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
15-[2-[4-[5-[[(6aS)-8-(4-aminophenyl)-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentyl]piperazin-1-yl]ethyl]-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C46H46N6O5/c1-56-40-26-38-39(48-28-35-25-33(29-52(35)45(38)54)30-12-14-34(47)15-13-30)27-41(40)57-23-6-2-5-16-49-17-19-50(20-18-49)21-22-51-44(53)37-11-7-9-32-24-31-8-3-4-10-36(31)43(42(32)37)46(51)55/h3-4,7-15,24,26-29,35H,2,5-6,16-23,25,47H2,1H3/t35-/m0/s1 |
InChI Key |
OQPINPWCKSKRPT-DHUJRADRSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C=C(C[C@H]3C=N2)C4=CC=C(C=C4)N)OCCCCCN5CCN(CC5)CCN6C(=O)C7=CC=CC8=CC9=CC=CC=C9C(=C87)C6=O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C=C(CC3C=N2)C4=CC=C(C=C4)N)OCCCCCN5CCN(CC5)CCN6C(=O)C7=CC=CC8=CC9=CC=CC=C9C(=C87)C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


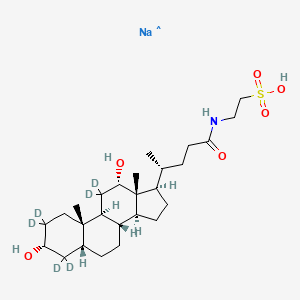

![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)

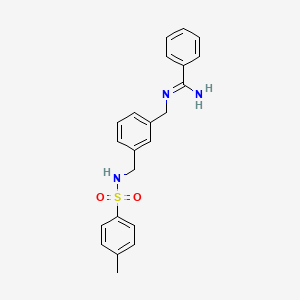
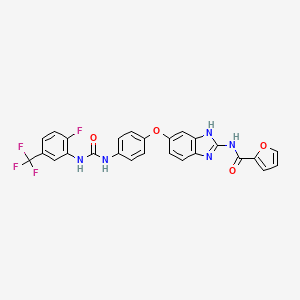
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
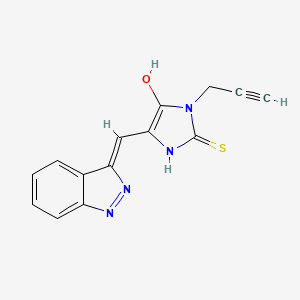
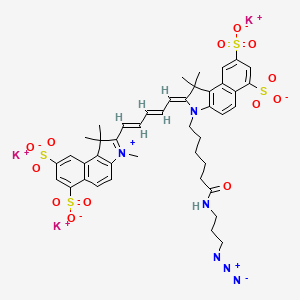

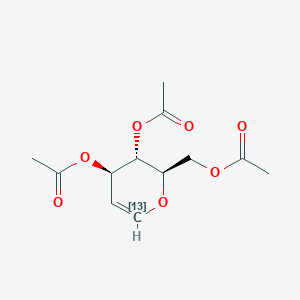
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
